Nesapidil
CAS No.: 118778-75-9
Cat. No.: VC8458413
Molecular Formula: C23H28N4O4
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118778-75-9 |
|---|---|
| Molecular Formula | C23H28N4O4 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol |
| Standard InChI | InChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3 |
| Standard InChI Key | FYKZHAJQLBLBJO-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O |
| Canonical SMILES | CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O |
Introduction
Chemical Identity and Structural Features
Nesapidil belongs to the 1,3,4-oxadiazole class, a heterocyclic framework distinguished by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its IUPAC name, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol, reflects the integration of a piperazine moiety and a substituted oxadiazole ring . The compound's stereochemistry includes one undefined stereocenter, contributing to its chiral properties and potential enantiomer-specific bioactivity .
Table 1: Molecular Characteristics of Nesapidil
| Property | Value |
|---|---|
| CAS Number | 90326-85-5 |
| Molecular Formula | C₂₃H₂₈N₄O₄ |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol |
| Key Functional Groups | Piperazine, 1,3,4-oxadiazole, methoxy, propanol |
The structural complexity of Nesapidil underpins its interactions with biological targets, particularly adrenergic receptors. The piperazine moiety facilitates binding to receptor sites, while the oxadiazole ring enhances metabolic stability and bioavailability .
Synthesis and Industrial Production
Nesapidil is synthesized via cyclodehydration reactions, employing propane phosphonic anhydride (T3P) as a cyclodehydrating agent. This method involves the condensation of acylhydrazides with isocyanates under controlled conditions, yielding the oxadiazole core with high efficiency. Industrial-scale production prioritizes this route due to its minimal byproduct generation and environmental feasibility compared to traditional phosphorus oxychloride-mediated cyclizations.
Key synthetic steps include:
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Formation of the Oxadiazole Ring: Reaction of 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol with epichlorohydrin to introduce the propanol side chain.
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Piperazine Coupling: Attachment of 4-(2-methoxyphenyl)piperazine to the propanol intermediate via nucleophilic substitution.
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Purification: Chromatographic techniques ensure >98% purity, critical for pharmaceutical applications.
Pharmacological Properties and Mechanism of Action
Nesapidil's primary therapeutic action involves α₁-adrenergic receptor antagonism, reducing peripheral vascular resistance and blood pressure. By inhibiting norepinephrine release from adrenal glands and blocking calcium influx in smooth muscle cells, it induces vasodilation without significantly affecting heart rate.
Comparative Analysis with Similar Compounds
Nesapidil shares structural homology with other 1,3,4-oxadiazoles but exhibits distinct pharmacological profiles:
| Compound | Primary Use | Key Differentiator |
|---|---|---|
| Tiodazosin | Hypertension | Selective α₁A-subtype affinity |
| Raltegravir | HIV Treatment | Integrase inhibition |
| Zibotentan | Cancer Therapy | Endothelin receptor antagonism |
Unlike these analogs, Nesapidil demonstrates dual activity on both pre- and post-synaptic adrenergic receptors, enhancing its antihypertensive efficacy.
Biological Activities Beyond Hypertension
Antimicrobial Effects
Nesapidil derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MIC) of 0.5 mg/mL and 1.0 mg/mL, respectively. Fungal susceptibility assays demonstrate moderate activity against Candida albicans (MIC = 250–500 µg/mL), though less potent than fluconazole .
| Cell Line | IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast) | 5.0 | 5-Fluorouracil: 12.0 |
| HepG2 (Liver) | 8.0 | Cisplatin: 6.2 |
Anti-inflammatory Activity
In carrageenan-induced rat paw edema models, Nesapidil reduces inflammation by 61%, comparable to indomethacin (64%) at equivalent doses. This effect correlates with cyclooxygenase-2 (COX-2) inhibition, as evidenced by molecular docking studies .
Industrial and Research Applications
Beyond pharmaceuticals, Nesapidil serves as:
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Chemical Intermediate: Precursor for synthesizing agrochemicals with enhanced pest resistance.
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Research Tool: Probe for studying adrenergic signaling pathways in cardiovascular models.
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Drug Design Template: Scaffold for developing dual-action antihypertensive agents with adjunctive anti-inflammatory benefits .
Future Directions and Challenges
Ongoing research aims to:
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Optimize Nesapidil's selectivity for β-adrenergic receptors to minimize orthostatic hypotension.
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Develop sustained-release formulations to prolong therapeutic effects.
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Explore synergistic combinations with ACE inhibitors for refractory hypertension.
Challenges include addressing chiral purity concerns and elucidating long-term metabolic impacts, particularly hepatic enzyme induction risks .
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